molecular formula C20H14FN3O2 B5370940 2-FLUORO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE

2-FLUORO-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE

Cat. No.: B5370940
M. Wt: 347.3 g/mol
InChI Key: NNFYUAKWXJIRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide is a complex organic compound that features a fluorine atom, an oxazole ring fused with a pyridine ring, and a benzamide group

Properties

IUPAC Name

2-fluoro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-16-5-2-1-4-15(16)19(25)23-12-13-7-9-14(10-8-13)20-24-18-17(26-20)6-3-11-22-18/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFYUAKWXJIRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide can be achieved through a one-pot three-component reaction. This method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and environmentally friendly conditions .

Chemical Reactions Analysis

2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide include:

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the fused oxazole-pyridine ring, which contribute to its distinct chemical and biological properties.

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